molecular formula C6H6N4O B072709 1-Methylhypoxanthine CAS No. 1125-39-9

1-Methylhypoxanthine

Cat. No.: B072709
CAS No.: 1125-39-9
M. Wt: 150.14 g/mol
InChI Key: KIQMCGMHGVXDFW-UHFFFAOYSA-N
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Description

1-Methylhypoxanthine is a methylated derivative of hypoxanthine, a naturally occurring purine derivative. It is characterized by the presence of a methyl group at the nitrogen atom in position 1 of the hypoxanthine molecule. The chemical formula for this compound is C6H6N4O, and it has a molecular weight of 150.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylhypoxanthine can be synthesized through the methylation of hypoxanthine. One common method involves the reaction of hypoxanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylhypoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylhypoxanthine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylhypoxanthine involves its interaction with various enzymes and receptors in the body. It can act as a substrate for enzymes involved in purine metabolism, such as xanthine oxidase. This interaction can lead to the formation of reactive oxygen species and other metabolites that play a role in cellular signaling and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This methylation can affect its interaction with enzymes and receptors, making it distinct from other similar compounds in terms of its metabolic and pharmacological properties .

Properties

IUPAC Name

1-methyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQMCGMHGVXDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150074
Record name 1-Methylhypoxanthine
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013141
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1125-39-9
Record name 1,9-Dihydro-1-methyl-6H-purin-6-one
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Record name 1-Methylhypoxanthine
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Record name 1-Methylhypoxanthine
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Record name 1-Methylhypoxanthine
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Record name 1-METHYLHYPOXANTHINE
Source FDA Global Substance Registration System (GSRS)
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Record name 1-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 1-Methylhypoxanthine?

A1: this compound is a methylated purine base found in biological systems. It has been identified as a minor component in the urine of normal human subjects, suggesting its role as an endogenous metabolite []. While its exact metabolic function remains unclear, research indicates its presence in various organisms and potential involvement in cellular processes.

Q2: Is this compound found in nucleic acids?

A2: While this compound itself hasn't been definitively confirmed as a component of nucleic acids, research suggests that several methylated purine bases, including this compound, might exist as minor constituents in these crucial biomolecules []. Further investigation is needed to ascertain its presence and potential roles within DNA or RNA.

Q3: What is known about the synthesis of this compound?

A4: Researchers have successfully synthesized this compound through various chemical methods. One approach involves the cyclization of 1,6-dihydro-1-methyl-4,5-diamino-6-oxopyrimidine using ethyl orthoformate as a cyclizing agent []. Additionally, it can be obtained through the Dimroth rearrangement of 7-alkyl-1-methyladenines, although this method also yields other byproducts like 7-alkyl-1-methylhypoxanthines and 7-alkylhypoxanthines [].

Q4: How does the structure of this compound influence its reactivity?

A5: The presence of a methyl group at the 1-position of the hypoxanthine ring significantly affects the compound's chemical behavior. For instance, in hydrogen-deuterium exchange reactions, this compound demonstrates a unique behavior compared to other hypoxanthine derivatives. While most hypoxanthines undergo deuteration first at the 8-position, this compound shows a slower exchange rate and deviates from the general trend []. This highlights the impact of even minor structural modifications on the molecule's reactivity and interaction with other molecules.

Q5: Does this compound play a role in oocyte maturation?

A6: While structurally similar to 1-Methyladenine, the starfish oocyte maturation-inducing hormone, this compound does not exhibit biological activity in inducing oocyte maturation and spawning in starfish. This finding underscores the specific structural requirements for this biological process, where even a slight change in the purine ring, like the substitution of a nitrogen atom with an oxygen atom as seen in this compound, can abolish the biological activity [].

Q6: What is the potential of this compound in prebiotic chemistry?

A7: Researchers are increasingly interested in the potential role of modified purines, including this compound, in the context of prebiotic chemistry and the origins of life [, ]. The synthesis of these compounds under prebiotic conditions and their potential to contribute to the formation of early RNA molecules are active areas of research. Understanding the prebiotic synthesis and roles of such modified purines could provide valuable insights into the emergence of life on early Earth.

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